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Compound of Interest

Compound Name: 5-Iodobenzo[d]isoxazole

Cat. No.: B3174840 Get Quote

The isoxazole ring system is a prominent feature in numerous biologically active compounds,

contributing to their unique pharmacological profiles through specific molecular interactions.[1]

[2][3] The fusion of this heterocycle with a benzene ring to form the benzo[d]isoxazole

(anthranil) core, combined with the strategic placement of an iodine atom, creates a powerful

synthetic tool. The C-I bond at the 5-position is particularly amenable to a wide array of

transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of

diverse functional groups.[4][5] This capability is paramount in the fields of medicinal chemistry

and materials science, where the systematic modification of a core scaffold is essential for

developing new therapeutic agents and functional materials.[6][7] This document serves as a

technical resource, elucidating the key chemical characteristics and synthetic applications of 5-
Iodobenzo[d]isoxazole.

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to

its application in research.

Core Properties and Safety Data
5-Iodobenzo[d]isoxazole is typically supplied as a solid and requires standard laboratory

handling procedures. Key identification and safety data are summarized below.
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Property Value Reference

IUPAC Name 5-iodo-1,2-benzisoxazole

Molecular Formula C₇H₄INO

Molecular Weight 245.02 g/mol Calculated

CAS Number 954371-46-1

Physical Form Solid

Storage
Keep in dark place, sealed in

dry, room temperature

Safety Information:

Pictogram: GHS07 (Exclamation mark)

Signal Word: Warning

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing).

Spectroscopic Characterization
While a dedicated public spectrum for 5-Iodobenzo[d]isoxazole is not available, its

spectroscopic signature can be reliably predicted based on the analysis of its constituent

functional groups and data from analogous isoxazole structures.[8][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b3174840?utm_src=pdf-body
https://pdf.benchchem.com/15328/Spectroscopic_Characterization_of_2_Iodo_5_m_tolyl_oxazole_A_Technical_Guide.pdf
https://sciarena.com/storage/models/article/XhIZVaZrzfHDYaQAt73LoRZQVjvVyJ58CfxrY4TKG0EqoVQojatoYEXSk6IV/spectroscopy-based-confirmation-of-three-novel-isoxazole-combinations.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3174840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopy Predicted Feature Expected Range/Value

¹H NMR (CDCl₃)
Aromatic Protons (H-3, H-4, H-

6, H-7)
δ 7.5 - 8.5 ppm

¹³C NMR (CDCl₃) Aromatic Carbons δ 110 - 165 ppm

C-I Carbon δ ~90-100 ppm

IR (KBr/ATR) C=N Stretch ~1620-1650 cm⁻¹

C=C Aromatic Stretch ~1450-1600 cm⁻¹

C-I Stretch ~500-600 cm⁻¹

MS (EI) Molecular Ion [M]⁺ m/z 245

Fragment [M-I]⁺ m/z 118

Synthesis of Benzo[d]isoxazoles
The synthesis of the benzo[d]isoxazole core can be achieved through various methods, often

involving cyclization strategies. A common and effective approach is the [3+2] cycloaddition

reaction, which can be mediated by reagents like iodobenzene diacetate to construct the

heterocyclic ring from suitable precursors.[10][11] Palladium-catalyzed C-H activation followed

by annulation with aldehydes also represents a modern and efficient route to this scaffold.[12]

General Synthetic Workflow
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Caption: General workflow for benzo[d]isoxazole synthesis.
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Protocol 3.1: Hypothetical Synthesis via Oxidative
Cyclization
This protocol is a generalized procedure based on iodine(III)-mediated cyclization methods.[11]

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-5-

iodobenzaldoxime in a suitable solvent such as aqueous methanol.

Oxidant Addition: To the stirred solution, add 1.1 equivalents of iodobenzene diacetate (IBD)

portion-wise at room temperature.

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC) until the starting material is

consumed.

Workup: Upon completion, quench the reaction with a 5% aqueous solution of sodium

thiosulfate (Na₂S₂O₃) and stir for 15 minutes.

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic

layers, wash with saturated sodium bicarbonate solution and then with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-Iodobenzo[d]isoxazole.

Chemical Reactivity: A Hub for Cross-Coupling
Chemistry
The true synthetic power of 5-Iodobenzo[d]isoxazole lies in the reactivity of its C-I bond. This

bond is an excellent electrophilic partner in a suite of palladium-catalyzed cross-coupling

reactions, which are foundational methods for C-C and C-Heteroatom bond formation in

modern organic synthesis.[5]

Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction enables the coupling of aryl halides with organoboron

compounds, typically boronic acids or esters, to form biaryl structures.[13][14] This reaction is
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renowned for its mild conditions and high functional group tolerance, making it a cornerstone of

pharmaceutical synthesis.[5][15] For 5-Iodobenzo[d]isoxazole, this provides a direct route to

5-aryl or 5-vinyl derivatives.

Pd(0)L₂

[Ar-Pd(II)-I]L₂

 Oxidative Addition
(Ar-I)

[Ar-Pd(II)-R]L₂

 Transmetalation
(R-B(OH)₂) + Base

 Reductive Elimination
(Ar-R)

Click to download full resolution via product page

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 4.1.1: Suzuki-Miyaura Coupling of 5-
Iodobenzo[d]isoxazole
This protocol is adapted from general procedures for the Suzuki coupling of aryl iodides.[13]

[16]

Reaction Setup: To an oven-dried Schlenk flask, add 5-Iodobenzo[d]isoxazole (1.0 eq.), the

desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and the palladium

catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
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Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times.

Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1), via

syringe.

Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-12 hours,

monitoring by TLC.

Workup: After cooling to room temperature, dilute the mixture with water and extract with

ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and

concentrate. Purify the residue by column chromatography to obtain the 5-

arylbenzo[d]isoxazole product.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling reaction is a highly efficient method for forming a bond between an

aryl halide and a terminal alkyne.[17][18] This reaction, co-catalyzed by palladium and copper,

provides direct access to arylalkynes, which are valuable intermediates in the synthesis of

natural products and conjugated materials.[19]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.researchgate.net/publication/331836425_Synthesis_of_C4-alkynylisoxazoles_Via_a_Pd-catalyzed_Sonogashira_cross-coupling_reaction
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://www.researchgate.net/figure/Sonogashira-coupling-reaction-between-the-4-iodo-5-aryl-thienoadibenzothiophenes-and_fig5_340223234
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3174840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pd(0)L₂

[Ar-Pd(II)-I]L₂

 Oxidative Addition
(Ar-I)

[Ar-Pd(II)-C≡CR]L₂

 Transmetalation

 Reductive Elimination
(Ar-C≡CR)

Cu(I)-C≡CR

Click to download full resolution via product page

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Protocol 4.2.1: Sonogashira Coupling of 5-
Iodobenzo[d]isoxazole
This protocol is based on standard Sonogashira conditions.[17][20]

Reaction Setup: In a Schlenk flask, combine 5-Iodobenzo[d]isoxazole (1.0 eq.),

PdCl₂(PPh₃)₂ (2-4 mol%), and copper(I) iodide (CuI, 4-8 mol%).

Degassing: Evacuate and backfill the flask with argon three times.

Solvent and Reagent Addition: Add a degassed solvent such as tetrahydrofuran (THF) or

dimethylformamide (DMF), followed by a degassed base, typically a liquid amine like

triethylamine (TEA) or diisopropylamine (DIPA) (2.0-3.0 eq.).

Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.
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Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the

starting material is consumed (monitor by TLC).

Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl

acetate or dichloromethane).

Purification: Wash the organic phase with saturated ammonium chloride solution, then brine.

Dry over Na₂SO₄, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed reaction for the

synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides.[21]

[22][23] This method has largely replaced harsher, classical techniques due to its broad

substrate scope and functional group tolerance.[24] Applying this to 5-Iodobenzo[d]isoxazole
allows for the direct installation of primary or secondary amines at the 5-position.

Pd(0)L

[Ar-Pd(II)-I]L

 Oxidative Addition
(Ar-I)

[Ar-Pd(II)-NR¹R²]L

 Amine Coordination &
Deprotonation (Base)

 Reductive Elimination
(Ar-NR¹R²)

Click to download full resolution via product page

Caption: Catalytic cycle of the Buchwald-Hartwig amination.
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Protocol 4.3.1: Buchwald-Hartwig Amination of 5-
Iodobenzo[d]isoxazole
This is a representative protocol using a common catalyst system.[21][25]

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with

a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos

or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide

(NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4 eq.).

Reagent Addition: Add 5-Iodobenzo[d]isoxazole (1.0 eq.) and the desired primary or

secondary amine (1.2 eq.).

Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

Reaction: Seal the vial and heat to 80-110 °C with stirring for 12-24 hours. Monitor

completion by TLC or LC-MS.

Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of

celite, rinsing with ethyl acetate.

Purification: Concentrate the filtrate and purify the crude product via column chromatography

on silica gel to isolate the 5-aminobenzo[d]isoxazole derivative.

Conclusion
5-Iodobenzo[d]isoxazole is a highly valuable and versatile intermediate in organic synthesis.

Its physicochemical properties are well-defined, and its reactivity is dominated by the C-I bond,

which serves as an effective handle for a range of palladium-catalyzed cross-coupling

reactions. The ability to perform Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig

aminations allows for the controlled and efficient introduction of carbon and nitrogen

substituents. This strategic utility cements its role as a key building block for constructing

diverse molecular libraries for drug discovery and materials science applications. The protocols

and mechanistic insights provided herein offer a robust foundation for researchers aiming to

exploit the full synthetic potential of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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